molecular formula C18H23N5O2 B2899268 N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2034249-70-0

N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2899268
CAS No.: 2034249-70-0
M. Wt: 341.415
InChI Key: WLPNKWAHVDJGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by an azetidine-carboxamide core linked to a 1,2,3-triazole ring substituted with a phenoxymethyl group. The compound’s structural complexity arises from its hybrid pharmacophore design, combining azetidine’s conformational rigidity with the triazole’s bioisosteric properties.

Properties

IUPAC Name

N-cyclopentyl-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(19-14-6-4-5-7-14)22-11-16(12-22)23-10-15(20-21-23)13-25-17-8-2-1-3-9-17/h1-3,8-10,14,16H,4-7,11-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPNKWAHVDJGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne precursor under mild conditions with a copper catalyst.

    Introduction of the phenoxymethyl group: This step involves the reaction of the triazole intermediate with a phenoxymethyl halide, typically in the presence of a base such as potassium carbonate, to form the desired phenoxymethyl-substituted triazole.

    Azetidine ring formation: The azetidine ring can be introduced via a cyclization reaction involving an appropriate precursor, such as a haloamide, under basic conditions.

    Final coupling: The cyclopentyl group is introduced through a coupling reaction, often using a cyclopentylamine derivative and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the click reaction, automated synthesis platforms for high-throughput screening, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenoxy radicals or quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the azetidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxymethyl group, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Phenoxy radicals, quinone derivatives.

    Reduction: Reduced triazole or azetidine derivatives.

    Substitution: Various substituted triazole or azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other proteins.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to biological targets. The phenoxymethyl group may contribute to the compound’s lipophilicity, aiding in membrane permeability and bioavailability. The azetidine ring can provide conformational rigidity, influencing the overall binding conformation of the compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares a common azetidine-1-carboxamide scaffold with several analogs, differing primarily in substituents on the triazole ring and the carboxamide group. Key analogs include:

Compound Triazole Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound Phenoxymethyl Cyclopentyl Likely C₂₀H₂₅N₅O₂ ~375.4 g/mol* Combines lipophilic cyclopentyl and polar phenoxymethyl groups for balanced properties.
N-(4-chlorobenzyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Phenoxymethyl 4-Chlorobenzyl C₂₀H₂₀ClN₅O₂ 397.9 g/mol Chlorine atom enhances electrophilicity; may influence receptor binding affinity.
3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Phenyl Unsubstituted (-NH₂) C₁₂H₁₃N₅O 243.26 g/mol Simpler structure with phenyl group; lower molecular weight may improve solubility but reduce target specificity.
N-(2-chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Phenyl 2-Chlorophenyl C₁₉H₁₈ClN₅O 367.83 g/mol Chlorophenyl substitution introduces steric effects, potentially altering pharmacokinetics.

*Molecular weight estimated based on structural analogs.

Stability and Reactivity

  • Triazole Stability: Compounds with triazole rings (e.g., the target compound and –9 analogs) generally exhibit stability under physiological conditions. However, substituents influence degradation rates. For example, triazolylmethyl oxazolidinones (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to hydrolysis-sensitive groups . The phenoxymethyl group in the target compound may confer greater stability than phenyl or alkyl substituents.
  • Synthetic Robustness : The CuAAC reaction () ensures regioselective triazole formation, critical for maintaining structural consistency across analogs .

Pharmacological Implications

  • Azetidine Core : The azetidine ring’s constrained geometry enhances binding to rigid enzyme pockets, as seen in protease inhibitors and kinase modulators.
  • Triazole as a Bioisostere : The 1,2,3-triazole mimics amide or ester bonds, improving metabolic stability compared to traditional heterocycles .
  • Chlorophenyl/Chlorobenzyl: Introduces halogen bonding capabilities, often critical for target engagement in drug design .

Q & A

Q. Table 1: Optimized CuAAC Reaction Conditions

ComponentCondition
CatalystCuSO₄·5H₂O (10 mol%)
Reducing AgentSodium ascorbate (20 mol%)
Solventt-BuOH/H₂O (1:1)
Temperature25–40°C
Reaction Time12–24 hours
Yield Range70–85%

Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?

Answer:
Regioselectivity (1,4- vs. 1,5-triazole isomers) is influenced by:

  • Catalyst choice: Cu(I) catalysts favor 1,4-regioselectivity, while Ru-based catalysts (e.g., RuAAC) yield 1,5-isomers .
  • Alkyne substitution: Electron-withdrawing groups on the alkyne enhance reaction rates and selectivity .
  • Reaction monitoring: Use thin-layer chromatography (TLC) and HPLC-MS to track isomer ratios. If undesired isomers form, optimize solvent polarity (e.g., DMF for slower, selective reactions) .

Note: Structural analogs with phenoxymethyl groups (as in and ) show that steric hindrance from the cyclopentyl group may further bias regioselectivity.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups), triazole protons (δ 7.5–8.5 ppm), and carboxamide NH (δ 6.0–7.0 ppm) .
  • X-ray crystallography: Use SHELXL for refinement () to resolve stereochemistry. For example, the cyclopentyl group’s chair conformation can be confirmed via torsion angles .
  • Mass spectrometry: HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~428).

Advanced: How should researchers resolve contradictions in crystallographic data refinement?

Answer:
Common issues and solutions:

  • Disorder in the cyclopentyl group: Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement .
  • Twinned crystals: Use the TWIN/BASF commands in SHELXL to refine data from non-merohedral twinning .
  • Validation: Cross-check with PLATON or Mercury to ensure geometric plausibility (e.g., bond lengths within 0.02 Å of expected values) .

Example: ’s pyrazole derivative required a BASF scale factor of 0.32 to correct for twinning, highlighting the need for iterative refinement.

Advanced: What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

Answer:
Based on structural analogs ():

  • Enzyme inhibition assays: Target kinases (e.g., EGFR) using fluorescence polarization or TR-FRET, with IC₅₀ determination via dose-response curves.
  • Cellular uptake studies: Use HPLC or LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7).
  • Cytotoxicity: MTT assays with controls for triazole-mediated copper toxicity (e.g., compare with copper chelators like neocuproine) .

Q. Table 2: Key Assay Parameters

Assay TypeParameterValue
EGFR InhibitionATP concentration10 µM
MTT CytotoxicityIncubation time48–72 hours
LC-MS QuantitationLOD (Limit of Detection)0.1 ng/mL

Basic: How can hydrolysis of the carboxamide group be minimized during synthesis?

Answer:

  • pH control: Maintain neutral to slightly basic conditions (pH 7–8) using buffers like phosphate or HEPES .
  • Temperature: Avoid exceeding 50°C during aqueous workup.
  • Protecting groups: Temporarily protect the carboxamide as a tert-butyl carbamate (Boc) if harsh conditions are unavoidable .

Advanced: What computational methods support SAR studies for this compound?

Answer:

  • Docking studies: Use AutoDock Vina or Glide to model interactions with targets like kinase ATP-binding pockets. The triazole’s π-π stacking and hydrogen-bonding potential are critical .
  • MD simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the azetidine ring in aqueous vs. lipid bilayer environments .
  • QSAR models: Corporate descriptors like LogP, polar surface area, and H-bond donors from analogs in and .

Basic: What are the stability profiles of this compound under various storage conditions?

Answer:

  • Solid state: Store at –20°C under argon; degradation <5% over 6 months (by HPLC).
  • Solution state: In DMSO, stability decreases after 1 week; avoid freeze-thaw cycles .
  • Light sensitivity: Protect from UV exposure due to the triazole’s photolabile nature .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

  • Activation reagents: Use HATU or EDCI/HOBt for carboxamide coupling instead of DCC to reduce side reactions .
  • Microwave-assisted synthesis: Reduce reaction time from 24 hours to 30 minutes at 80°C, improving yields by 15–20% .
  • Workup optimization: Extract with ethyl acetate/brine to remove unreacted azide or alkyne precursors .

Advanced: What strategies validate target engagement in biological systems?

Answer:

  • CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of target proteins (e.g., kinases) via Western blot .
  • SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) using Biacore systems .
  • Photoaffinity labeling: Incorporate a diazirine group into the compound for crosslinking and pull-down assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.